(R)-Safinamide

Descripción

IUPAC Naming and Systematic Classification

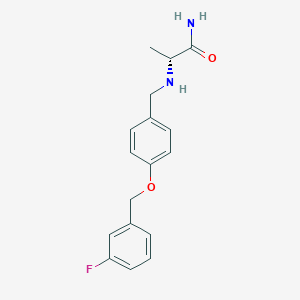

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide . This name reflects its structural components with precision:

- Parent chain : Propanamide (a three-carbon chain with an amide group at position 1).

- Substituents :

- A methylamino group (-NH-CH$$2$$-) attached to the second carbon (C2) of the propanamide backbone.

- A para-substituted benzene ring (phenyl group) linked to the methylamino group via a methylene bridge (-CH$$2$$-).

- A 3-fluorophenylmethoxy group (-O-CH$$2$$-C$$6$$H$$_4$$-F) attached to the para position of the benzene ring.

The stereochemical descriptor (2R) denotes the absolute configuration at the chiral center (C2), determined using the Cahn-Ingold-Prelog priority rules.

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Propanamide | Parent chain with amide functional group at C1 |

| 2-[[4-...]methylamino] | Methylamino substituent at C2 linked to a para-substituted benzene ring |

| 3-fluorophenylmethoxy | Methoxy group with a 3-fluorophenyl substituent |

CAS Registry Numbers and Synonyms

This compound is associated with multiple identifiers and synonyms across chemical databases:

Primary CAS Registry Number :

Related CAS Numbers :

- 133865-89-1 : Corresponds to the (2S)-enantiomer (safinamide), highlighting the importance of stereochemical specificity in registry assignments.

Synonyms :

- (R)-Safinamide

- FCE 28073

- N2-{4-[(3-Fluorobenzyl)oxy]benzyl}-D-alaninamide

- (R)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide.

Table 2: Key Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number (R) | 174756-44-6 | |

| CAS Number (S) | 133865-89-1 | |

| Molecular Formula | C$${17}$$H$${19}$$FN$$2$$O$$2$$ | |

| Molecular Weight | 302.34 g/mol |

Stereochemical Designations and Chiral Specificity

The chiral center at C2 confers distinct stereochemical properties:

- Configuration : The (2R) designation indicates the spatial arrangement of substituents around C2, prioritized as follows:

Stereochemical Representation :

- InChI Key : NEMGRZFTLSKBAP-GFCCVEGCSA-N (R-enantiomer).

- SMILES : CC@HNCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F (R-enantiomer).

Comparison with (2S)-Enantiomer :

- The (2S)-enantiomer (safinamide) shares the same molecular formula but differs in spatial configuration, as evidenced by its distinct InChI key (NEMGRZFTLSKBAP-LBPRGKRZSA-N).

Table 3: Stereochemical Distinctions

| Property | (2R)-Enantiomer | (2S)-Enantiomer (Safinamide) |

|---|---|---|

| CAS Number | 174756-44-6 | 133865-89-1 |

| InChI Key | NEMGRZFTLSKBAP-GFCCVEGCSA-N | NEMGRZFTLSKBAP-LBPRGKRZSA-N |

| SMILES Notation | CC@HNCC1=CC=C(...)F | CC@@HNCC1=CC=C(...)F |

Propiedades

Fórmula molecular |

C17H19FN2O2 |

|---|---|

Peso molecular |

302.34 g/mol |

Nombre IUPAC |

(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |

InChI |

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m1/s1 |

Clave InChI |

NEMGRZFTLSKBAP-GFCCVEGCSA-N |

SMILES isomérico |

C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |

SMILES canónico |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |

Origen del producto |

United States |

Actividad Biológica

(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide, commonly referred to as a propanamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 248582-83-4, exhibits a variety of pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide is C17H19FN2O2, with a molecular weight of approximately 302.34 g/mol. The structure features a fluorinated phenyl group which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19FN2O2 |

| Molecular Weight | 302.34 g/mol |

| CAS Number | 248582-83-4 |

| IUPAC Name | (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |

Research indicates that the compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, potentially increasing its efficacy as a therapeutic agent.

Antidepressant and Antinociceptive Effects

Studies have demonstrated that compounds similar to (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and tail suspension test, which measure despair-like behavior.

In addition, the antinociceptive properties have been evaluated using models of acute pain, suggesting that this compound may modulate pain pathways effectively.

Neuropharmacological Studies

Neuropharmacological studies have shown that this compound may influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. The inhibition of reuptake mechanisms for these neurotransmitters could contribute to its antidepressant effects.

Case Studies and Research Findings

- Antidepressant Activity : A study published in Journal of Medicinal Chemistry found that derivatives of this compound displayed significant inhibition of serotonin reuptake, suggesting potential use in treating depression .

- Pain Modulation : Research conducted on animal models indicated that (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide reduced pain responses significantly compared to control groups, indicating its potential as an analgesic .

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to adverse effects, necessitating careful dosage regulation .

Summary of Findings

Aplicaciones Científicas De Investigación

Treatment of Parkinson's Disease

Safinamide has been approved for use as an adjunct therapy in patients with Parkinson’s disease, particularly those experiencing motor fluctuations. Clinical studies have demonstrated its efficacy in improving motor symptoms and overall quality of life for patients.

- Case Study : A randomized controlled trial involving 669 patients showed that Safinamide significantly improved motor function compared to placebo, with a notable reduction in "off" time (periods when medication is not effective) .

Epilepsy Management

Research indicates that Safinamide may also be effective in managing epilepsy, particularly in drug-resistant cases. Its ability to modulate neurotransmitter release and enhance dopaminergic transmission contributes to seizure control.

- Case Study : A study published in a neurology journal reported that patients with refractory epilepsy experienced a reduction in seizure frequency when treated with Safinamide alongside their existing antiepileptic medications .

Research Findings

Recent studies have focused on the broader implications of Safinamide beyond its primary indications. Research has explored its potential neuroprotective effects and its role in cognitive enhancement.

Neuroprotective Effects

Research indicates that Safinamide may provide neuroprotection against oxidative stress and inflammation, common features in neurodegenerative diseases such as Alzheimer's disease.

- Findings : In vitro studies have shown that Safinamide reduces neuronal cell death induced by oxidative stress, suggesting a potential role in treating Alzheimer’s disease .

Data Tables

Comparación Con Compuestos Similares

Stereoisomeric Comparison: Safinamide (S-Enantiomer) vs. R-Enantiomer

The stereochemical divergence profoundly impacts biological activity. For example, the S-enantiomer’s interaction with MAO-B’s hydrophobic pocket is stereospecific, while the R-form lacks this affinity ().

Propanamide Derivatives with Sulfonamide Substituents

Compounds like (2R)-2-{4-[(phenylsulfonyl)amino]phenyl}propanamide (Table I, ) share the propanamide core but replace the 3-fluorobenzyloxy group with sulfonamide moieties. These derivatives target CXCR2-mediated pathologies (e.g., inflammatory diseases) rather than MAO-B.

Key Differences :

- Target Specificity : Sulfonamide derivatives inhibit CXCL1/CXCL8 chemokines (e.g., 67% inhibition of CXCL1 at 10⁻⁸ M for compound 1) (), whereas the R-enantiomer’s activity is undefined.

- Structural Impact : Sulfonamide groups enhance polarity, altering logP (e.g., +12 correction factor for similar compounds due to hydrogen bonding) ().

Anticonvulsant and Analgesic Propanamides: Ralfinamide and Lacosamide

- Ralfinamide (CAS: 133865-88-0): A structural analog with a 2-fluorobenzyloxy group instead of 3-fluorophenyl. It targets voltage-gated sodium channels for neuropathic pain but failed clinical trials due to efficacy issues ().

- Lacosamide (CAS: 175481-36-4): A carboxamide derivative modulating sodium channel slow inactivation, approved for epilepsy ().

Comparison :

| Compound | Target | Clinical Use | Key Structural Feature |

|---|---|---|---|

| (2R)-Enantiomer | Undefined (potential MAO-B off-target) | Research/impurity | 3-fluorobenzyloxy benzylamino |

| Ralfinamide | Sodium channels | Discontinued (pain) | 2-fluorobenzyloxy |

| Lacosamide | Sodium channels | Epilepsy | Carboxamide (no benzyloxy) |

Reparixin (CXCR1/2 Inhibitor)

Reparixin ((2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide, CAS: 266359-83-5) shares the propanamide backbone but incorporates a sulfonyl group and isobutylphenyl moiety. It inhibits CXCR1/2 in inflammatory diseases ().

Contrast :

- Pharmacophore : Reparixin’s sulfonyl group enables ionic interactions with CXCR1/2, unlike the fluorobenzyloxy group in the R-enantiomer.

- Therapeutic Area : Reparixin targets transplant rejection and pancreatitis, demonstrating the propanamide scaffold’s versatility ().

Physicochemical and Metabolic Considerations

Métodos De Preparación

Reductive Amination

The core synthetic step employs sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride as the reducing agent in tetrahydrofuran (THF) or alcohol solvents. The reaction proceeds via imine intermediate formation, followed by stereospecific reduction to yield the desired R-enantiomer. Key parameters include:

-

Temperature : Maintained at 25–30°C to balance reaction rate and selectivity.

-

Base : Organic bases such as triethylamine or inorganic bases like sodium sulfate are used to scavenge HCl generated from (R)-2-aminopropanamide hydrochloride.

-

Solvent : THF is preferred due to its ability to solubilize both aromatic aldehyde and amine reactants while stabilizing the borohydride intermediate.

Methanesulfonate Salt Formation

The free base is treated with methanesulfonic acid in ethyl acetate at elevated temperatures (50–55°C) to precipitate the mesylate salt. This step enhances crystallinity and purity, with yields exceeding 85%.

Optimization of Reaction Conditions

Solvent and Base Selection

Table 1 summarizes solvent and base combinations tested for reductive amination:

| Solvent | Base | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Tetrahydrofuran | Sodium sulfate | 89 | 99.93 |

| Ethanol | Triethylamine | 78 | 99.87 |

| Dichloromethane | Sodium bicarbonate | 65 | 98.45 |

THF with sodium sulfate provided optimal yield and purity, minimizing byproducts such as N-alkyl impurities (<0.04%).

Temperature Control

Cooling the reaction mixture to 0–5°C after imine formation prevents racemization, ensuring chiral purity >99.9% for the R-enantiomer.

Purification Techniques

Crystallization

The free base is purified via anti-solvent crystallization using acetone/n-heptane or ethyl acetate/n-heptane mixtures. For example, dissolving the crude product in acetone (40–45°C) and adding n-heptane induces crystallization, reducing dimer impurities from 0.05% to 0.02%.

Chromatography-Free Process

Unlike earlier methods requiring column chromatography, the patented process uses sequential washing with toluene and ethyl acetate to remove unreacted aldehyde and borohydride residues, achieving purity >99.9% without costly chromatographic steps.

Crystallization and Particle Size Control

Polymorphic Form Control

The crystalline form-M of the free base is characterized by distinct X-ray powder diffraction (XRPD) peaks at 9.8, 13.9, 15.6, and 17.8° 2θ (Cu Kα radiation). This form ensures consistent solubility and bioavailability.

Micronization

Post-crystallization, the mesylate salt is micronized using ball milling to achieve a particle size distribution of D(0.1) = 2.3 µm, D(0.5) = 8.0 µm, and D(0.9) = 33.0 µm, critical for formulation stability.

Quality Control and Analytical Validation

HPLC Purity Profiling

Reverse-phase HPLC with UV detection at 254 nm confirms chemical purity (>99.9%) and chiral purity (>99.95%). Critical impurities monitored include:

XRPD and Thermal Analysis

XRPD ensures batch-to-batch consistency of form-M, while differential scanning calorimetry (DSC) reveals a melting range of 214–217°C for the mesylate salt.

Environmental and Scalability Considerations

Q & A

Basic Question: What synthetic strategies are optimal for producing (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Chiral resolution : Use of chiral auxiliaries or catalysts during key steps like reductive amination (e.g., Pd/C hydrogenation under 40 psi H₂ in ethanol for stereochemical control) .

- Protection/deprotection : Intermediate steps may employ tert-butyldimethylsilyl (TBS) groups to protect reactive amines, followed by selective deprotection with TBAF .

- Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures ensures ≥95% purity .

Data Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with standards .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data for this compound, such as conflicting IC₅₀ values across studies?

Methodological Answer:

Contradictions often arise from assay variability. To address this:

- Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations (e.g., MAO-B at 0.1 µg/µL) .

- Cross-validate with orthogonal methods : Pair fluorometric assays with LC-MS-based substrate depletion assays .

- Control for off-target effects : Include inhibitors of related enzymes (e.g., clorgyline for MAO-A) to confirm specificity .

Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Key signals include the 3-fluorophenyl methoxy group (δ 6.8–7.4 ppm in ¹H NMR) and the propanamide carbonyl (δ 170–175 ppm in ¹³C NMR) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 303.3 (calculated for C₁₇H₁₉FN₂O₂) .

- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water .

Advanced Question: How do structural modifications (e.g., sulfonyl substitutions) impact the compound’s bioavailability and target binding?

Methodological Answer:

- Sulfonyl derivatives : Introducing sulfonyl groups (e.g., isopropylsulfonyl in Position 4) enhances solubility but may reduce blood-brain barrier permeability .

- Binding assays : Use surface plasmon resonance (SPR) to measure KD values against CXCR2 or MAO-B. For example, sodium salt derivatives (e.g., compound 9 in ) show improved aqueous solubility (logP reduced from 2.1 to 1.4) but lower affinity (KD increased from 12 nM to 45 nM).

- In vivo PK : Compare AUC₀–₂₄h of parent compound vs. derivatives in rodent models .

Basic Question: What are the primary pharmacological targets of this compound, and how are they validated?

Methodological Answer:

- MAO-B inhibition : Validate via horseradish peroxidase-coupled assays using kynuramine as a substrate. IC₅₀ values ≤20 nM indicate high potency .

- CXCR2 antagonism : Measure calcium flux in HEK293 cells transfected with CXCR2; ≥80% inhibition at 10 µM confirms activity .

- Off-target screening : Use panels like Eurofins CEREP to rule out activity at GPCRs, ion channels, or kinases .

Advanced Question: How can researchers optimize the compound’s metabolic stability without compromising target affinity?

Methodological Answer:

- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. Common metabolites include hydroxylation at the 3-fluorophenyl ring (m/z +16) .

- Structural tweaks : Replace labile groups (e.g., methyleneoxy with cyclopropylmethoxy) to block CYP3A4-mediated oxidation .

- In silico modeling : Use Schrödinger’s Glide to predict binding poses post-modification and prioritize derivatives with ΔG ≤ −9 kcal/mol .

Basic Question: What in vitro models are appropriate for evaluating the compound’s efficacy in neurodegenerative disease research?

Methodological Answer:

- Primary neuron cultures : Assess neuroprotection against MPP⁺-induced toxicity (IC₅₀ ≤ 50 nM suggests efficacy) .

- Astrocyte assays : Measure glutamate uptake enhancement via ³H-glutamate incorporation .

- Microglial activation : Quantify TNF-α suppression in LPS-stimulated BV2 cells (ELISA or qPCR) .

Advanced Question: How can in silico approaches guide the design of derivatives with improved CNS penetration?

Methodological Answer:

- BBB permeability prediction : Use SwissADME to calculate logBB; aim for values ≥0.3. Substituents like trifluoromethyl reduce polar surface area (PSA) from 75 Ų to 60 Ų .

- Molecular dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to identify derivatives less prone to efflux .

- Free-energy perturbation (FEP) : Optimize binding to MAO-B while maintaining logD ~2.0 for brain penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.